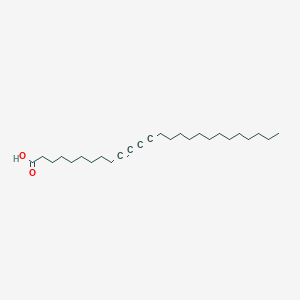
Hexacosa-10,12-diynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of two triple bonds at the 10th and 12th carbon positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexacosa-10,12-diynoic acid can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the Cadiot-Chodkiewicz coupling reaction, which uses copper(I) iodide as a catalyst and amines as solvents . The reaction conditions typically include inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexacosa-10,12-diynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triple bonds into single bonds, yielding saturated fatty acids.
Substitution: The triple bonds can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific catalysts, solvents, and temperature controls to achieve the desired transformations.
Major Products
The major products formed from these reactions include epoxides, saturated fatty acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hexacosa-10,12-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a valuable tool for studying lipid metabolism and membrane dynamics.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mecanismo De Acción
The mechanism of action of hexacosa-10,12-diynoic acid involves its interaction with various molecular targets and pathways. The presence of triple bonds allows it to participate in unique chemical reactions, influencing biological processes such as enzyme activity and signal transduction. Its effects are mediated through the formation of reactive intermediates and the modulation of lipid bilayers in cellular membranes .
Comparación Con Compuestos Similares
Hexacosa-10,12-diynoic acid can be compared with other diacetylenic fatty acids such as tricosa-10,12-diynoic acid and pentacosa-10,12-diynoic acid. These compounds share similar structural features but differ in chain length and specific chemical properties.
List of Similar Compounds
- Tricosa-10,12-diynoic acid
- Pentacosa-10,12-diynoic acid
- Crepenynic acid
- Stearolic acid
Propiedades
Número CAS |
73510-21-1 |
|---|---|
Fórmula molecular |
C26H44O2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
hexacosa-10,12-diynoic acid |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3,(H,27,28) |
Clave InChI |
KIZOLVVQXZJIDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
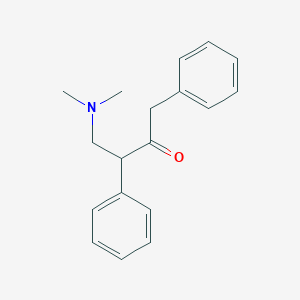
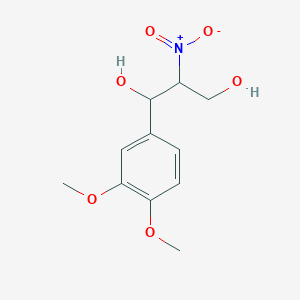
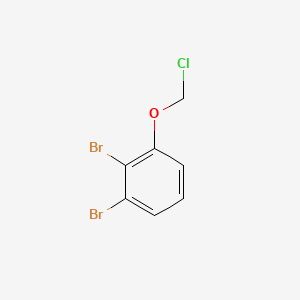
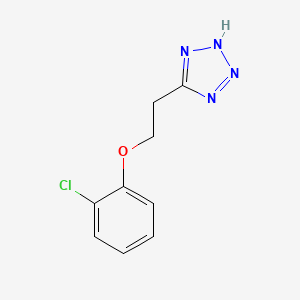
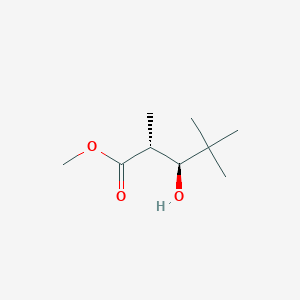


![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)

![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
